Bienvenue dans la boutique en ligne BenchChem!

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

Process Chemistry Pharmaceutical Intermediate Manufacturing Diastereoselective Synthesis

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (CAS 61397-56-6), commonly referred to as cis-bromo-ester or cis-BBD, is a chiral 1,3-dioxolane derivative bearing a bromomethyl leaving group, a 2,4-dichlorophenyl substituent, and a benzoate ester. It serves as the pivotal stereochemistry-defining intermediate in the industrial synthesis of the blockbuster triazole antifungal drugs ketoconazole, itraconazole, and terconazole.

Molecular Formula C18H15BrCl2O4
Molecular Weight 446.1 g/mol
CAS No. 61397-56-6
Cat. No. B133329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
CAS61397-56-6
Synonyms(2R,4R)-rel-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol Benzoate;  2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol; 
Molecular FormulaC18H15BrCl2O4
Molecular Weight446.1 g/mol
Structural Identifiers
SMILESC1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2
InChIKeyOXUPOIXSQGXRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (CAS 61397-56-6): Stereochemically Defined Key Intermediate for Triazole Antifungal APIs


cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (CAS 61397-56-6), commonly referred to as cis-bromo-ester or cis-BBD, is a chiral 1,3-dioxolane derivative bearing a bromomethyl leaving group, a 2,4-dichlorophenyl substituent, and a benzoate ester. It serves as the pivotal stereochemistry-defining intermediate in the industrial synthesis of the blockbuster triazole antifungal drugs ketoconazole, itraconazole, and terconazole [1]. The compound exists as a white to off-white crystalline solid with a characteristic sharp melting point of 117–120 °C and a molecular weight of 446.12 g/mol [2]. Critically, the cis configuration at the dioxolane ring (2R,4R or 2S,4S enantiomeric pair) is not a trivial structural detail but a mandatory stereochemical requirement, as the final drug substance's antifungal potency and cytochrome P450 selectivity profiles are directly dictated by the stereochemistry preserved from this intermediate [3].

Why Generic Substitution of CAS 61397-56-6 with the Trans Isomer or Mixed Diastereomers Compromises API Quality and Process Economics


The trans isomer (CAS 61397-57-7, melting point 86–90 °C) and cis/trans mixed bromo-ester preparations are not functionally equivalent substitutes for stereochemically pure cis-BBD . Conventional synthesis routes produce a cis/trans diastereomeric mixture with a ratio of only approximately 1.5:1 to 1.86:1 (∼60–65% cis), yielding at best 40–55% of the desired cis isomer after recrystallization, with the remaining material discarded as waste [1]. More critically, the stereochemistry of the dioxolane intermediate is faithfully translated into the final drug molecule: the cis-(2S,4R) ketoconazole enantiomer derived from cis-BBD exhibits an IC₅₀ of 47 nM against lanosterol 14α-demethylase (the antifungal target), whereas the trans-derived (2R,4R) and (2S,4S) isomers are markedly less potent, and the trans ketoconazole isomer (R-44319) shows substantially reduced antifungal activity against Candida species and dermatophytes [2][3]. Procuring mixed or trans-contaminated material therefore introduces stereochemical impurities that propagate into the API, directly compromising pharmacological potency and complicating regulatory impurity profiling.

Quantitative Differential Evidence: cis-BBD (CAS 61397-56-6) vs. trans Isomer and Conventional Mixed-Diastereomer Preparations


Improved Diastereomeric Ratio and Isolated Yield via One-Pot Synthesis vs. Conventional Two-Step Route

The patented one-pot ketalization–bromination method (CN104230876A) delivers a cis/trans bromo-ester mixture with a ratio of 3.6:1, compared to the conventional sequential route which yields only a 1.5:1 cis/trans ratio [1]. After resolution and recrystallization, the one-pot method achieves an isolated cis-BBD yield of 68–71% with HPLC purity of 97.5–98.2%, whereas the conventional method gives a theoretical maximum cis yield of only 60% and an actual total recovery of approximately 40%, with nearly 60% of material discarded as waste [1]. This represents a ≥70% relative improvement in isolated yield (71% vs. ∼40%) [1].

Process Chemistry Pharmaceutical Intermediate Manufacturing Diastereoselective Synthesis

Physical Property Differentiation: Melting Point as a Surrogate for Cis Isomeric Purity

The cis isomer (CAS 61397-56-6) exhibits a sharp melting point of 117–120 °C (reported range 116–121 °C), whereas the trans isomer (CAS 61397-57-7) melts at 86–90 °C—a difference of approximately 30 °C . A sharp melt at 116–117 °C is indicative of high cis diastereomeric purity; broadening or depression below 114 °C signals trans isomer contamination . This large melting point gap provides a simple, low-cost QC screening tool for incoming material acceptance that does not require chiral HPLC.

Quality Control Solid-State Characterization Diastereomeric Purity

Downstream Pharmacological Consequence: cis-(2S,4R) Ketoconazole Enantiomer Exhibits 47 nM IC₅₀ vs. Lanosterol 14α-Demethylase; Trans Isomers Are Markedly Less Potent

Rotstein et al. (1992) demonstrated that the four stereoisomers of ketoconazole—each derived from the corresponding stereochemically pure cis or trans dioxolane intermediate—display dramatic differences in cytochrome P450 inhibitory potency [1]. The cis-(2S,4R) isomer (derived from (2S,4R)-cis-bromo-ester) was the most potent inhibitor of rat lanosterol 14α-demethylase (CYP51, the antifungal target) with an IC₅₀ of 47 nM [2]. The rank order was: (2S,4R)-2 > (2R,4S)-4 ≫ (2R,4R)-3 = (2S,4S)-5. The trans-derived isomers were equipotent or inferior to the cis-derived isomers against CYP51. Additionally, Minagawa et al. (1984) showed that the trans ketoconazole isomer (R-44319) had reduced antifungal activity against Candida species and dermatophytes compared with cis ketoconazole [3].

Antifungal Drug Stereochemistry CYP51 Inhibition Structure-Activity Relationship

Dual-Use Differentiation: Synthetic Intermediate and Pharmacopoeial Impurity Reference Standard

cis-BBD (CAS 61397-56-6) is unique among ketoconazole synthetic intermediates in that it also serves as a certified pharmacopoeial impurity reference standard (Ketoconazole Impurity 17 and Impurity 43; Itraconazole Impurity 38) [1][2]. The National Institutes for Food and Drug Control (NIFDC, China) has developed national reference standards for ketoconazole-related impurities including this compound, with relative correction factors to ketoconazole determined as 1.13, 1.08, 0.94, and 1.01 for impurities B, C, D, and E respectively, using the Chinese Pharmacopoeia 2010 method [3]. Commercial reference standard suppliers provide this compound with ISO 17034 certification and comprehensive characterization data (COA, HPLC, MS, NMR) for use in analytical method development, method validation (AMV), and quality control applications supporting ANDA and DMF submissions [1][2].

Pharmaceutical Analysis Reference Standards ANDA Regulatory Submissions

Trans-to-Cis Isomerization Efficiency: Acid-Catalyzed Recycling of the Trans Waste Stream

A 2023 Chinese patent discloses a method for converting the trans isomer byproduct directly into cis-BBD using a strong acid cation exchange resin catalyst in non-aqueous organic solvent [1]. This approach contrasts with prior Lewis acid-catalyzed methods (BF₃·Et₂O, AlCl₃, SnCl₂, MsOH, HCl, TFA) that achieved only 23–36% cis yield after aqueous quenching, generating substantial acidic wastewater and hydrolysis byproducts [1]. The cation-exchange resin method provides a heterogeneous catalytic alternative, enabling catalyst recovery by simple filtration, eliminating aqueous quench steps, reducing waste, and improving overall atom economy [1].

Green Chemistry Process Intensification Diastereomer Recycling

Validated Procurement and Application Scenarios for cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (CAS 61397-56-6)


Industrial-Scale Ketoconazole API Manufacturing Requiring High Isomeric Purity Intermediate

Pharmaceutical manufacturers producing ketoconazole active pharmaceutical ingredient (API) require cis-BBD with trans isomer content ≤2.0% and assay ≥98% to ensure that the final drug substance meets pharmacopoeial stereochemical purity specifications . The Rotstein et al. (1992) data demonstrate that the cis-(2S,4R) ketoconazole enantiomer derived from stereochemically pure cis-BBD achieves an IC₅₀ of 47 nM against CYP51, the molecular target of azole antifungals, whereas trans-derived isomers are markedly less potent . Procuring cis-BBD from suppliers employing the one-pot high-ratio synthesis (cis/trans ratio 3.6:1, isolated yield 68–71%) ensures cost-competitive pricing compared to conventional-process material suffering from ~40% yield [3].

Itraconazole and Terconazole Synthesis Requiring a Common cis-Dioxolane Building Block

Itraconazole and terconazole share the identical cis-dioxolane-bromomethyl-benzoate core structure with ketoconazole, differing only in the N-alkylating heterocycle (1,2,4-triazole vs. imidazole) and the piperazine side chain . cis-BBD thus serves as a platform intermediate enabling a single procurement to support parallel synthesis campaigns for multiple azole antifungal APIs. The trans isomer cannot substitute, as the final drug's stereochemistry at the dioxolane 2- and 4-positions is controlled by the cis configuration of this intermediate .

Regulatory ANDA/QC Analytical Method Development Using Certified Impurity Reference Standard

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for ketoconazole or itraconazole, cis-BBD (designated Ketoconazole Impurity 17/43 or Itraconazole Impurity 38) serves as a certified reference standard for HPLC method development, method validation (AMV), and routine quality control testing . The NIFDC has established national reference standards for ketoconazole-related impurities with validated relative correction factors, enabling accurate quantification in API batches . Procuring the compound as an ISO 17034-certified reference standard ensures regulatory acceptance and method traceability .

Process Development and Scale-Up Evaluation Using Melting Point as Rapid Cis-Purity Indicator

Process R&D teams evaluating cis-BBD suppliers or developing in-house synthesis can leverage the 30 °C melting point gap between the cis isomer (117–120 °C) and trans isomer (86–90 °C) as a rapid, low-cost screening tool . A sharp melt at 116–117 °C confirms high cis diastereomeric purity; broadening or depression below 114 °C indicates trans contamination requiring chiral HPLC confirmation . This accelerates supplier qualification and in-process control decisions without reliance on specialized chiral chromatography columns in early-stage development .

Quote Request

Request a Quote for cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.